molecular formula C15H17NO2S2 B2382465 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pent-4-enamide CAS No. 2097929-19-4

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pent-4-enamide

Cat. No. B2382465
CAS RN: 2097929-19-4
M. Wt: 307.43
InChI Key: OJVJHMHPKVGBFI-UHFFFAOYSA-N
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Description

“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)pent-4-enamide” is a type of enamide . Enamides are a fundamental cornerstone of the organic synthetic toolbox, driven by their exceptional nucleophilicity . They are versatile reactants, used in a number of settings, such as transition-metal catalysis, photochemistry, or asymmetric catalysis .


Synthesis Analysis

A novel, one-step N-dehydrogenation of amides to enamides has been reported . This reaction employs the unlikely combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant, and is characterized by its simple setup and broad substrate scope .


Chemical Reactions Analysis

Enamides have unique reactivity accompanied by a high propensity to undergo hydrolysis, leading to considerable difficulties in the handling of these compounds . Several approaches for the preparation of enamides have been reported, typically starting from prefunctionalized substrates .

Scientific Research Applications

Organic Electronics and Optoelectronics

The conjugated structure of bithiophene derivatives makes them ideal candidates for organic electronics. Researchers have explored their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. The incorporation of bithiophene moieties enhances charge transport and light absorption, leading to improved device performance .

Thermoelectric Materials

Poly(2,2’-bithiophene) (PBT) has been investigated as an active layer in thermoelectric devices. Depending on the choice of electrode material, it can exhibit either p-type or n-type behavior. Researchers have even applied PBT in single-layer organic thermoelectric generators (TEGs) .

Mechanism of Action

The most straightforward approach to access enamides is arguably the direct N-dehydrogenation of the corresponding amides . This process involves the use of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant .

Future Directions

The future directions in the field of enamides involve further exploration of their synthesis and applications . There is ongoing research into the development of new methods for the synthesis of enamides, as well as their use in various chemical reactions .

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]pent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-2-3-6-15(18)16-10-11(17)12-7-8-14(20-12)13-5-4-9-19-13/h2,4-5,7-9,11,17H,1,3,6,10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVJHMHPKVGBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC(C1=CC=C(S1)C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pent-4-enamide

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